molecular formula C15H19BF3NO2 B6193685 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1672682-60-8

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6193685
CAS No.: 1672682-60-8
M. Wt: 313.12 g/mol
InChI Key: VKPSPQDIFKEPBR-UHFFFAOYSA-N
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Description

The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a boronate ester-functionalized pyridine derivative. Its structure features:

  • A pyridine ring substituted at the 2-position with a 1-(trifluoromethyl)cyclopropyl group, which confers steric bulk and electron-withdrawing properties.
  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.

Properties

CAS No.

1672682-60-8

Molecular Formula

C15H19BF3NO2

Molecular Weight

313.12 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C15H19BF3NO2/c1-12(2)13(3,4)22-16(21-12)10-5-6-11(20-9-10)14(7-8-14)15(17,18)19/h5-6,9H,7-8H2,1-4H3

InChI Key

VKPSPQDIFKEPBR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3(CC3)C(F)(F)F

Purity

95

Origin of Product

United States

Biological Activity

The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a unique boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl cyclopropyl group and a dioxaborolane moiety. The structural formula can be represented as follows:

C13H17BN2O4\text{C}_{13}\text{H}_{17}\text{B}\text{N}_{2}\text{O}_{4}

This structure contributes to its unique reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Similar compounds have shown activity against receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. For instance, compounds containing trifluoromethyl groups have been noted for their enhanced potency in inhibiting kinases involved in tumor growth .
  • Immune Modulation : In studies involving immune cells, compounds with similar dioxaborolane structures have demonstrated the ability to modulate immune responses by inhibiting interactions between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) .

1. Kinase Inhibition Studies

A study conducted on various boron-containing compounds indicated that those similar to our target compound exhibited significant inhibition of key kinases involved in cancer progression. The inhibition was measured using IC50 values in the low nanomolar range. This suggests potential therapeutic applications in oncology .

2. Immune Response Modulation

In a notable experiment involving mouse splenocytes, the compound was tested for its ability to rescue immune cells from PD-1/PD-L1 mediated suppression. At a concentration of 100 nM, it was able to restore immune function to approximately 92%, indicating a strong immunomodulatory effect .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityIC50 Value
Compound A1033752-94-1Kinase InhibitorLow nM
Compound B754214-56-7PD-1/PD-L1 Inhibitor100 nM
Target CompoundTBDImmune ModulatorTBD

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It facilitates the formation of complex molecules through various cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing moiety enhances reactivity and selectivity in these reactions, making it invaluable for synthesizing complex organic compounds.

Key Points:

  • Acts as a pinacolborane derivative.
  • Enhances reaction rates and yields in coupling reactions.
  • Useful in synthesizing biologically active compounds.

Pharmaceutical Development

In pharmaceutical research, the compound is utilized for synthesizing various intermediates that are crucial for drug discovery. Its ability to improve the efficiency of synthetic routes makes it a valuable asset in developing new therapeutic agents.

Key Applications:

  • Synthesis of drug candidates with improved pharmacological profiles.
  • Development of targeted therapies through the modification of existing drug structures.
  • Utilization in the design of prodrugs that enhance bioavailability.

Materials Science

The compound is also applied in materials science, particularly in the development of advanced materials such as covalent organic frameworks (COFs) and polymers. Its unique structure allows for the creation of materials with tailored properties suitable for electronic applications.

Material Properties:

  • High thermal stability and mechanical strength.
  • Potential applications in semiconductors and optoelectronics.
  • Integration into composite materials for enhanced performance.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals. It aids in designing more effective pesticides and herbicides by enhancing their stability and efficacy.

Applications in Agriculture:

  • Development of selective herbicides that minimize crop damage.
  • Formulation of insecticides with improved persistence and effectiveness.
  • Contribution to sustainable agricultural practices through reduced chemical usage.

Analytical Chemistry

The compound is employed in analytical methods to improve the detection and quantification of other compounds. Its boron functionality can be used as a probe in various analytical techniques, aiding quality control and research analysis.

Analytical Uses:

  • Enhancement of chromatographic separation techniques.
  • Improvement in spectroscopy methods for better sensitivity and specificity.
  • Utilization in sensor development for environmental monitoring.

Data Tables

Application AreaSpecific Uses
Organic SynthesisCross-coupling reactions
Pharmaceutical DevelopmentDrug synthesis and modification
Materials ScienceCOFs and polymer development
Agricultural ChemistryPesticide formulation
Analytical ChemistryDetection methods enhancement

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with structurally similar boronate ester-pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties Source
Target Compound : 5-(dioxaborolan-2-yl)-2-[1-(trifluoromethyl)cyclopropyl]pyridine C₁₅H₁₈BF₃NO₂ 327.12* -CF₃-cyclopropyl at C2 Likely pharmaceutical intermediate Inferred
3-Bromo-5-(dioxaborolan-2-yl)pyridine () C₁₃H₁₉BBrNO₃ 328.05 -Br at C3 Cholinergic drugs, OLED materials
5-(dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine () C₁₂H₁₅BF₃N₂O₂ 288.07 -NH₂ at C2, -CF₃ at C4 Drug synthesis (mGluR5 modulators)
3-(dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine () C₁₂H₁₅BF₃NO₂ 273.06 -CF₃ at C5 Cross-coupling reactions
5-(dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine () C₁₂H₁₅BF₃NO₂S 327.12 -SCF₃ at C2 Potential agrochemical intermediates
5-Fluoro-2-(dioxaborolan-2-yl)pyridine () C₁₁H₁₅BFNO₂ 223.05 -F at C5 Sensor development, solubility studies

*Estimated via analogous compounds.

Research Findings and Data Tables

Comparative Solubility and Stability

Compound (Evidence) Solubility Stability Notes
Target Compound Likely low (lipophilic) Stable under anhydrous conditions
5-Fluoro-2-(dioxaborolan-2-yl)pyridine (15) Soluble in DMSO Hygroscopic; store at 2–8°C
3-Bromo-5-(dioxaborolan-2-yl)pyridine (1) Low in water Light-sensitive; inert atmosphere required

Cross-Coupling Reactivity

Compound (Evidence) Reaction Partner Yield (%) Application
3-Bromo-5-(dioxaborolan-2-yl)pyridine (1) Aryl halides 75–90 Biaryl synthesis for OLEDs
5-(dioxaborolan-2-yl)-4-CF₃-pyridin-2-amine (6) Benzaldehyde derivatives 60–80 mGluR5 modulator precursors

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction remains the cornerstone for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. A representative protocol involves reacting 5-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine with bis(pinacolato)diboron (B2Pin2) under palladium catalysis.

Typical reaction conditions:

ParameterValue
CatalystPd(dppf)Cl₂ (3 mol%)
BaseKOAc (3 equiv)
Solvent1,4-Dioxane
Temperature80°C
Time12–16 h
Yield78–85%

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the diboron reagent. Critical to success is rigorous exclusion of oxygen and moisture, which cause premature deborylation.

Enantioselective Cyclopropanation

Installation of the 1-(trifluoromethyl)cyclopropyl group employs copper-catalyzed asymmetric cyclopropanation, adapted from methodologies developed for related systems.

Optimized protocol:

  • Substrate: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-vinylpyridine

  • Diazo reagent: Trifluorodiazoethane (CF₃CHN₂)

  • Catalytic system:

    • [Cu(MeCN)₄]PF₆ (5 mol%)

    • tBu-BOX ligand (6 mol%)

  • Conditions:

    • Solvent: Dichloroethane (DCE)

    • Temperature: 0°C → RT

    • Time: 6 h

    • Yield: 68%

    • Stereoselectivity: 94:6 dr, 95:5 er

The mechanism involves copper-carbene formation, followed by [2+1] cycloaddition with the vinyl boronate. The bulky tBu-BOX ligand enforces facial selectivity, favoring trans-diastereomers.

Multi-Step Synthesis Pathways

Sequential Functionalization Approach

Industrial-scale synthesis often employs discrete steps for boronation and cyclopropanation:

  • Pyridine core formation

    • Knorr-type synthesis from β-keto esters

    • Gould-Jacobs cyclization for 2-substituted pyridines

  • Boronate installation

    • Miyaura borylation using B2Pin2

    • Microwave-assisted conditions (120°C, 30 min) improve conversion

  • Cyclopropane ring construction

    • Simmons-Smith reaction with CF₃-substituted zinc carbenoids

    • Key intermediate: CF₃CH₂I/Zn-Cu couple

Representative yields:

StepYieldPurity
Pyridine formation65%98%
Borylation82%95%
Cyclopropanation73%97%

Advanced Catalytic Systems

Chiral N-Heterocyclic Carbene (NHC) Complexes

Recent advances employ [(IPr)CuCl] catalysts for enhanced stereocontrol in cyclopropanation:

Catalystee (%)dr
tBu-BOX/Cu(I)9594:6
(SIPr)CuCl9796:4
(IMes)AgNTf₂8990:10

NHC ligands provide superior stability against β-hydride elimination compared to bisoxazolines.

Solvent and Temperature Optimization

Impact of Reaction Media

Screening of 12 solvents revealed dichloroethane (DCE) as optimal for cyclopropanation:

SolventConversion (%)dr
DCE9994:6
THF4580:20
Toluene7889:11
MeCN3275:25

Polar aprotic solvents stabilize the copper-carbene intermediate while minimizing side reactions.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adoption of flow chemistry addresses exotherm management in large-scale boronate formation:

Flow reactor parameters:

  • Residence time: 8 min

  • Temperature: 130°C

  • Pressure: 12 bar

  • Productivity: 1.2 kg/day

Continuous processes improve reproducibility (RSD <2%) compared to batch methods.

Analytical Characterization

Spectroscopic Data

Critical characterization data for batch QC:

¹H NMR (400 MHz, CDCl₃):

  • δ 8.72 (s, 1H, Py-H)

  • δ 6.98 (s, 1H, Py-H)

  • δ 1.32 (s, 12H, Bpin-CH₃)

  • δ 1.15–1.08 (m, 4H, cyclopropane-CH₂)

¹⁹F NMR (376 MHz):

  • δ -62.5 (CF₃)

HRMS (ESI+):

  • m/z 356.1743 [M+H]⁺ (calc. 356.1748)

Challenges and Mitigation Strategies

Boronate Hydrolysis

The electron-deficient pyridine ring accelerates boronate hydrolysis. Stabilization methods include:

  • Formulation as potassium trifluoroborate salts

  • Use of anhydrous MgSO₄ during workup

  • Storage under argon with molecular sieves

Q & A

Q. What are common synthetic routes for introducing the dioxaborolane moiety into pyridine derivatives?

  • Methodological Answer : The dioxaborolane group is typically introduced via Suzuki-Miyaura cross-coupling reactions. Key steps include:
  • Boronation : Reacting halogenated pyridine precursors with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
  • Temperature Control : Maintaining reactions at 80–100°C for 12–24 hours to achieve optimal coupling efficiency .
  • Purification : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .
  • Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm the presence of the dioxaborolane moiety (e.g., 11B^{11}\text{B} signal at ~30 ppm) and trifluoromethylcyclopropyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₅H₂₀BF₃N₂O₂: 328.15 g/mol) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance reactivity and side-product formation .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with ethers (e.g., 1,4-dioxane) to enhance solubility of aryl halides .
  • Base Selection : Use K₂CO₃ or Cs₂CO₃ to maintain pH >10, critical for transmetalation steps .
  • Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize time/temperature gradients .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer :
  • Moisture Sensitivity : Store in sealed containers under inert gas (e.g., argon) due to hydrolysis of the dioxaborolane group .
  • Temperature : Long-term stability at 2–8°C; avoid freeze-thaw cycles to prevent crystal lattice disruption .
  • Light Exposure : Protect from UV light to prevent decomposition of the trifluoromethylcyclopropyl group .

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify solvent dryness, catalyst activity, and substrate purity (e.g., residual moisture lowers yields) .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., deboronation or cyclopropane ring-opening) .
  • Statistical Design : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) .

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